molecular formula C25H28N4O3 B6584166 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide CAS No. 1116084-28-6

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide

Cat. No. B6584166
CAS RN: 1116084-28-6
M. Wt: 432.5 g/mol
InChI Key: KVLLXFAKZFRULN-UHFFFAOYSA-N
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Description

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide, also known as N-morpholino-4-pyrazin-2-yloxy-4-phenylbutanamide, is a small molecule that has been studied for its potential medicinal applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Its unique structure has made it a target for research in the field of drug discovery.

Scientific Research Applications

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide-4-pyrazin-2-yloxy-4-phenylbutanamide has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, it has been studied for its potential use in the treatment of diabetes, hypertension, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide-4-pyrazin-2-yloxy-4-phenylbutanamide is not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been suggested that it may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
This compound-4-pyrazin-2-yloxy-4-phenylbutanamide has been found to possess a wide range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and reduce the levels of pro-inflammatory cytokines. In addition, it has been found to reduce the levels of cholesterol and triglycerides in the blood, and to improve the function of the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide-4-pyrazin-2-yloxy-4-phenylbutanamide in laboratory experiments has several advantages. Firstly, it is relatively easy to synthesize, making it readily available for use in experiments. Secondly, it has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on various biological systems. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works on a molecular level, making it difficult to accurately predict its effects in different contexts. In addition, its effects can vary depending on the concentration of the compound used.

Future Directions

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide-4-pyrazin-2-yloxy-4-phenylbutanamide has potential for further research. One potential direction is to investigate its effects on other biological systems, such as the immune system, the nervous system, and the reproductive system. In addition, further research could be done to better understand its mechanism of action, as well as its potential for use in the treatment of various diseases. Finally, further research could be done to investigate the potential for using this compound-4-pyrazin-2-yloxy-4-phenylbutanamide as a drug delivery system, as well as its potential for use in drug-drug interactions.

Synthesis Methods

4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(4-phenylbutan-2-yl)benzamide-4-pyrazin-2-yloxy-4-phenylbutanamide can be synthesized through a three-step reaction. The first step involves the reaction of 4-chloro-2-methylbenzamide and 4-chloro-2-methylpyrazine in an aqueous medium to produce 4-chloro-2-methyl-3-morpholin-4-ylpyrazine. In the second step, 4-chloro-2-methyl-3-morpholin-4-ylpyrazine is reacted with 4-phenylbutan-2-ol in a base-catalyzed reaction to form the desired product, this compound-4-pyrazin-2-yloxy-4-phenylbutanamide. The third step involves the purification of the product through column chromatography.

properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-19(7-8-20-5-3-2-4-6-20)28-24(30)21-9-11-22(12-10-21)32-25-23(26-13-14-27-25)29-15-17-31-18-16-29/h2-6,9-14,19H,7-8,15-18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLLXFAKZFRULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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